6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Overview
Description
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic organic compound with the molecular formula C5H3ClN4. This compound is characterized by a triazole ring fused to a pyridazine ring, with a chlorine atom attached to the sixth position of the triazole ring .
Mechanism of Action
Target of Action
The primary target of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
6-Chloro[1,2,4]triazolo[1,5-b]pyridazine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing the transition from the G1 phase to the S phase . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine affects the cell cycle regulatory pathway . This disruption leads to downstream effects such as cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine’s action include significant alterations in cell cycle progression and the induction of apoptosis within cells . These effects contribute to its potential as a therapeutic agent in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . .
Biochemical Analysis
Biochemical Properties
6-Chloro[1,2,4]triazolo[1,5-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine can interact with proteins involved in cell signaling pathways, potentially altering signal transduction and cellular responses .
Cellular Effects
The effects of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Moreover, 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine can impact cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, leading to competitive inhibition and reduced enzyme activity . Additionally, 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine can modulate the activity of transcription factors, resulting in altered gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
6-Chloro[1,2,4]triazolo[1,5-b]pyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes involved in nucleotide metabolism, leading to changes in metabolite levels and metabolic flux . Additionally, it can affect the activity of enzymes involved in oxidative phosphorylation, impacting cellular energy production .
Transport and Distribution
Within cells and tissues, 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine. This intermediate is then cyclized using various reagents to yield the final product . One common method involves refluxing 3,6-dichloropyridazine with hydrazine hydrate in tert-butyl alcohol, followed by cyclization with benzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which can have different biological activities and applications .
Scientific Research Applications
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and receptors, making it a candidate for drug development.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: Similar in structure but lacks the chlorine atom at the sixth position.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring instead of a pyridazine ring.
Uniqueness
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAGLBBCCXXHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459720 | |
Record name | 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42399-79-1 | |
Record name | 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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